![molecular formula C16H13BrCl2N2O3 B10884891 5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B10884891.png)
5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3,5-dichloro-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce hydrazines or amines.
Scientific Research Applications
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of hydrazides with biological macromolecules.
Mechanism of Action
The mechanism by which 5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzoic acid: Shares the bromine and methoxy functional groups.
3,5-Dichloro-4-methoxybenzaldehyde: Contains the dichloro and methoxy groups.
Uniqueness
5-BROMO-N’~1~-[(E)-1-(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H13BrCl2N2O3 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3,5-dichloro-4-methoxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H13BrCl2N2O3/c1-23-14-4-3-10(17)7-11(14)16(22)21-20-8-9-5-12(18)15(24-2)13(19)6-9/h3-8H,1-2H3,(H,21,22)/b20-8+ |
InChI Key |
IUOTXNHTDQMYRN-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)OC)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


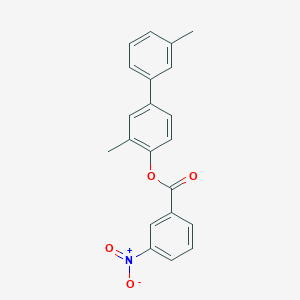

![Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884829.png)
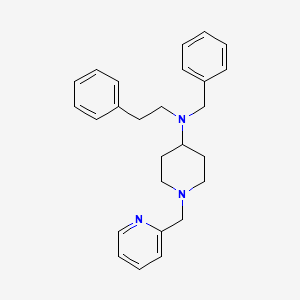
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide]](/img/structure/B10884841.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10884843.png)
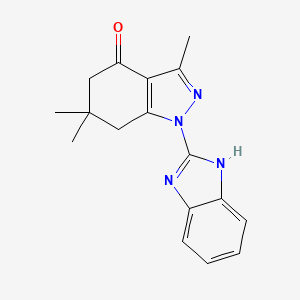
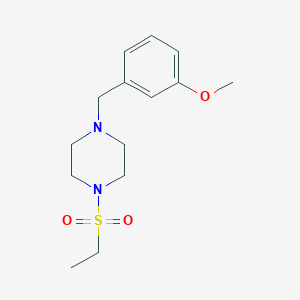
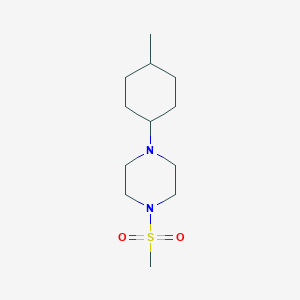
![(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole](/img/structure/B10884867.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10884898.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
